2-(4-Methylthiazol-5-yl)ethyl formate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-7(11-4-8-6)2-3-10-5-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONFGMLYTMEKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920210 | |
| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Nutty, brown, roasted aroma | |
| Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar solvents; slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.215-1.221 | |
| Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
90731-56-9 | |
| Record name | 5-Thiazoleethanol, 4-methyl-, 5-formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90731-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-5-thiazolyl) ethyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090731569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NY5Q2QR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(4-Methylthiazol-5-yl)ethyl formate CAS number 90731-56-9
An In-Depth Technical Guide to 2-(4-Methylthiazol-5-yl)ethyl formate (CAS: 90731-56-9)
Abstract
This technical guide provides a comprehensive scientific overview of 2-(4-Methylthiazol-5-yl)ethyl formate (CAS No. 90731-56-9). Intended for researchers, scientists, and professionals in the flavor and fragrance or pharmaceutical industries, this document details the compound's physicochemical properties, a probable synthesis pathway with a detailed experimental protocol, its primary applications in flavor science, and essential quality control and safety protocols. The information is grounded in authoritative sources to ensure scientific integrity and practical applicability.
Introduction
2-(4-Methylthiazol-5-yl)ethyl formate is a heterocyclic compound recognized for its significant contribution as a flavoring agent.[1][2] Identified by its CAS number 90731-56-9 and FEMA number 4275, it is a key component in the creation of complex flavor profiles, particularly those requiring nutty, brown, and roasted notes.[1] Its chemical structure, featuring a thiazole ring, is central to its distinct organoleptic properties. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," underscoring its established role in the food industry.[1][3] This guide will explore the molecule from its foundational properties to its practical application and synthesis.
Caption: Logical workflow for the synthesis of the target compound.
Protocol 1: Laboratory-Scale Synthesis via Fischer Esterification
This protocol describes a self-validating system for the synthesis of 2-(4-Methylthiazol-5-yl)ethyl formate. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
4-Methyl-5-(2-hydroxyethyl)thiazole (1 mole equivalent)
-
Formic acid (≥95%, 1.5 mole equivalents)
-
Concentrated sulfuric acid (catalytic amount, ~0.02 mole equivalents)
-
Toluene (as solvent and for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reactor Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for the azeotropic removal of water with toluene, which is the primary method to drive the reversible esterification reaction to completion.
-
Charging Reagents: To the flask, add 4-Methyl-5-(2-hydroxyethyl)thiazole, toluene, and formic acid. Stir the mixture to ensure homogeneity.
-
Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring mixture. The acid protonates the formic acid, activating it for nucleophilic attack by the alcohol.
-
Reaction and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected, which should correspond stoichiometrically to the limiting reagent. Continue reflux until no more water is collected (typically 3-5 hours).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution. This step is critical to neutralize the acidic catalyst and any unreacted formic acid, preventing product degradation during distillation.
-
Workup - Extraction: Wash the organic layer subsequently with water and then brine to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate to remove residual water, which could interfere with the final product's stability and purity.
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the toluene solvent. The resulting crude product can be further purified by vacuum distillation to yield high-purity 2-(4-Methylthiazol-5-yl)ethyl formate.
Application in Flavor Science
The primary and most significant application of this compound is as a flavoring agent in the food and beverage industry. [1][2]Its value is derived from a unique and potent flavor profile.
-
Flavor Profile: The aroma is consistently described as nutty, brown, and roasted. [1]This profile makes it highly effective in building the complex sensory experience of cooked, roasted, or baked goods.
-
Usage: It is used to impart or enhance flavors in a variety of products, including:
-
Baked Goods: To provide a nutty, toasted crust note.
-
Coffee and Chocolate: To enhance the roasted character.
-
Meat Products: To contribute to a savory, cooked meat flavor.
-
Nut-flavored Products: To boost and round out nutty profiles in snacks and confectionery.
-
-
Regulatory Standing and Trustworthiness: The compound is listed as GRAS (Generally Recognized as Safe) by the Flavor and Extract Manufacturers Association (FEMA No. 4275). [2][3]Furthermore, the JECFA evaluation affirms its safety for use as a flavoring agent at current intake levels, providing a strong foundation of trust for its inclusion in food products. [1]
Quality Control and Analytical Methodology
Ensuring the identity and purity of a flavor ingredient is paramount for both regulatory compliance and final product quality. A multi-step analytical workflow is employed to validate each batch of 2-(4-Methylthiazol-5-yl)ethyl formate.
Caption: A standard workflow for quality control analysis.
Protocol 2: General Quality Control Workflow
This protocol outlines the standard tests required to confirm that the material meets its specifications.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To confirm the chemical identity and determine the purity of the compound.
-
Methodology: A diluted sample is injected into a gas chromatograph. The retention time of the main peak is compared to that of a certified reference standard. The eluent is passed into a mass spectrometer, and the resulting fragmentation pattern (mass spectrum) must match the reference spectrum for unequivocal identification. Purity is calculated from the peak area percentage, typically requiring ≥95%.
-
-
Refractive Index Measurement:
-
Objective: To verify a key physical constant of the liquid.
-
Methodology: A calibrated refractometer is used to measure the refractive index of the sample at a controlled temperature (e.g., 20°C). The result must fall within the specified range of 1.518-1.524. [1]3. Density Measurement:
-
Objective: To verify another critical physical property.
-
Methodology: The density is measured using a calibrated pycnometer or digital density meter. The value must conform to the specification of 1.215-1.221 g/cm³. [1]4. Organoleptic Evaluation:
-
Objective: To ensure the material has the correct aroma profile.
-
Methodology: A sample is prepared on a smelling strip and evaluated by a panel of trained flavorists. The aroma must be characteristic of the substance (nutty, roasted) and free from any off-notes.
-
Safety and Handling
Based on aggregated data from notifications to the ECHA C&L Inventory, 2-(4-Methylthiazol-5-yl)ethyl formate is reported by the vast majority of companies (98.9%) as not meeting the criteria for GHS hazard classification. [1]This indicates a low hazard profile under standard industrial and laboratory conditions.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn during handling.
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [4]Keep containers tightly closed to prevent contamination and degradation.
Conclusion
2-(4-Methylthiazol-5-yl)ethyl formate is a well-characterized flavor ingredient with a valuable and distinct nutty, roasted sensory profile. Its synthesis is achievable through standard esterification chemistry, and its quality can be rigorously controlled with routine analytical methods. Supported by a strong safety record, including a favorable JECFA evaluation and a low hazard profile, it remains a trusted and effective tool for scientists and developers in the food and flavor industry.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12833143, 2-(4-Methylthiazol-5-yl)ethyl formate. PubChem. [Link]
-
The Good Scents Company (n.d.). 2-ethyl-4-methyl thiazole. The Good Scents Company Information System. [Link]
-
Flavor and Extract Manufacturers Association (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE. FEMA. [Link]
-
Wang, L., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 12(1), 1-5. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE. GSRS. [Link]
-
Sciencemadness Wiki (2020). Ethyl formate. Sciencemadness. [Link]
- Google Patents (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
U.S. Food and Drug Administration (n.d.). Substances Added to Food (formerly EAFUS). FDA. [Link]
-
American Chemical Society (2018). Ethyl formate. ACS. [Link]
-
PubChemLite (n.d.). 2-(4-methylthiazol-5-yl)ethyl formate (C7H9NO2S). PubChemLite. [Link]
-
LookChem (n.d.). Cas 161797-99-5, ethyl 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. LookChem. [Link]
-
The Good Scents Company (n.d.). sulfurol 4-methyl-5-thiazoleethanol. The Good Scents Company Information System. [Link]
- Google Patents (2015). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methylthiazol-5-yl)ethyl Formate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methylthiazol-5-yl)ethyl formate (CAS No. 90731-56-9), a heterocyclic compound with applications in the flavor and fragrance industry. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's characteristics. The guide covers its fundamental properties, a plausible synthetic route, and detailed methodologies for its characterization. By synthesizing established chemical principles with practical insights, this guide aims to be an authoritative resource for laboratory and development work involving this compound.
Introduction
2-(4-Methylthiazol-5-yl)ethyl formate is a notable thiazole derivative, a class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceutical agents.[1][2] The unique arrangement of sulfur and nitrogen atoms in the thiazole ring imparts distinct electronic and structural properties, making these compounds valuable synthons in medicinal chemistry. This guide delves into the specific physical and chemical attributes of the title compound, providing a foundational understanding for its handling, analysis, and potential applications.
Molecular Structure and Identifiers
The structural integrity of a compound is the bedrock of its chemical behavior. The logical arrangement of atoms and bonds in 2-(4-Methylthiazol-5-yl)ethyl formate dictates its reactivity and physical state.
Figure 1: 2D Molecular Structure of 2-(4-Methylthiazol-5-yl)ethyl formate.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl formate[3] |
| CAS Number | 90731-56-9[3] |
| Molecular Formula | C₇H₉NO₂S[3] |
| Molecular Weight | 171.22 g/mol [3] |
| InChI | InChI=1S/C7H9NO2S/c1-6-7(11-4-8-6)2-3-10-5-9/h4-5H,2-3H2,1H3[3] |
| InChIKey | MONFGMLYTMEKTC-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC1=C(SC=N1)CCOC=O[3] |
| FEMA Number | 4275[3] |
Physical Properties
The physical properties of a compound are critical for its practical application, influencing everything from its storage conditions to its formulation. The data presented here is a consolidation of experimentally determined values and, where necessary, high-quality predictions.
Table 2: Physical Properties of 2-(4-Methylthiazol-5-yl)ethyl Formate
| Property | Value | Source |
| Physical Description | Colorless to yellow liquid with a nutty, brown, roasted aroma. | [3] |
| Boiling Point | 283 °C at 760 mmHg | Predicted |
| Melting Point | Not available | - |
| Density | 1.215 - 1.221 g/cm³ | [3] |
| Refractive Index | 1.518 - 1.524 | [3] |
| Solubility | Soluble in non-polar solvents and ethanol; slightly soluble in water. | [3] |
| Topological Polar Surface Area | 67.4 Ų | [3] |
| XLogP3 | 1.4 | [3] |
Note: The boiling point is a predicted value from a commercial source and should be used as an estimate. Experimental determination is recommended for precise applications.
Chemical Properties and Reactivity
The chemical properties are governed by the functional groups present in the molecule: the thiazole ring and the formate ester.
-
Thiazole Ring: The thiazole ring is an aromatic heterocycle. The lone pair of electrons on the sulfur atom participates in the aromatic system, influencing its reactivity. The ring is generally stable but can undergo electrophilic substitution reactions. The nitrogen atom is basic and can be protonated.
-
Formate Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(4-methylthiazol-5-yl)ethanol and formic acid or its corresponding salt. This reactivity is a key consideration for the compound's stability and storage.
Synthesis and Characterization: A Proposed Workflow
Sources
An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Methylthiazol-5-yl)ethyl formate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The robust characterization of impurities and related substances is a cornerstone of modern drug development, ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive technical overview of the methodologies required to establish a thorough solubility and stability profile for 2-(4-Methylthiazol-5-yl)ethyl formate. As a known impurity of the broad-spectrum anti-infective agent Nitazoxanide, understanding its physicochemical properties is not merely an academic exercise but a critical component of regulatory compliance and risk assessment.[1][2] This document, written from the perspective of a Senior Application Scientist, details the scientific rationale and practical execution of solubility and stability-indicating assays, offering field-proven insights into experimental design and data interpretation.
Introduction: The Scientific Imperative for Characterization
The journey of a drug from discovery to market is underpinned by a deep understanding of its chemical and physical properties. This principle extends to all related substances, including impurities, which can influence the final product's performance and safety profile.
Chemical Identity and Structure
2-(4-Methylthiazol-5-yl)ethyl formate is a heterocyclic compound featuring a thiazole ring and a formate ester functional group. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [3][4] |
| Molecular Weight | 171.22 g/mol | [3][4] |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl formate | [3] |
| Appearance | Colorless to yellow liquid | [3] |
| SMILES | CC1=C(SC=N1)CCOC=O | [3] |
The Significance of Thiazole and Formate Ester Moieties
The chemical behavior of this molecule is dictated by its constituent parts:
-
Thiazole Ring: The thiazole nucleus is a common scaffold in many pharmacologically active molecules, valued for its metabolic stability and diverse biological activities.[5] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms influence the molecule's polarity, reactivity, and potential for intermolecular interactions.[6]
-
Formate Ester: The formate ester is the simplest of the ester functional groups. Esters are susceptible to hydrolysis, a key degradation pathway that can be catalyzed by acid or base.[7][8] The stability of the formate ester is a primary concern and a focal point of the stability studies outlined in this guide.
Contextual Importance: Relationship to Nitazoxanide
2-(4-Methylthiazol-5-yl)ethyl formate has been identified as an impurity related to Nitazoxanide, a thiazolide anti-infective.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the characterization and control of impurities to ensure that they do not adversely affect the safety and efficacy of the drug product.[9]
Objectives of this Guide
This guide is designed to provide a comprehensive framework for:
-
Determining the aqueous and organic solubility of 2-(4-Methylthiazol-5-yl)ethyl formate.
-
Establishing a pH-solubility profile.
-
Investigating its chemical stability under forced degradation conditions as stipulated by ICH guidelines.
-
Elucidating potential degradation pathways and products.
Part I: Aqueous and Solvent Solubility Profile
Solubility is a critical physicochemical parameter that influences a substance's absorption, distribution, and formulation potential.
Theoretical Considerations for Solubility
The presence of the polar thiazole ring and the ester group, combined with a small alkyl chain, suggests that 2-(4-Methylthiazol-5-yl)ethyl formate is likely to be slightly soluble in water and more soluble in organic solvents.[3] Preliminary data indicates it is soluble in ethanol and non-polar solvents, and slightly soluble in water.[3]
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
A multi-faceted approach is necessary to fully characterize solubility.
3.2.1 Materials and Reagents
-
2-(4-Methylthiazol-5-yl)ethyl formate (high purity standard)
-
Phosphate, acetate, and borate buffer systems (pH 1.2 to 10.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (ACS grade)
-
Dimethyl sulfoxide (DMSO)
-
Water (HPLC grade)
-
Orbital shaker with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance, pH meter, vials, and filters
3.2.2 Step-by-Step Protocol: Shake-Flask Method for Thermodynamic Solubility The shake-flask method is the gold standard for determining equilibrium solubility.[10][11]
-
Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4, 9.0).
-
Addition of Compound: Add an excess amount of 2-(4-Methylthiazol-5-yl)ethyl formate to a known volume of each buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[11]
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]
-
Sample Collection: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
3.2.3 Analytical Quantification: The Role of HPLC-UV A robust, validated HPLC method is critical for accurate solubility determination.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound.
-
Calibration: A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.
Data Interpretation and Presentation
3.3.1 Tabulated Solubility Data Results should be presented clearly, allowing for easy comparison across different conditions.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | [Experimental Data] |
| Acetate Buffer | 4.5 | 25 | [Experimental Data] |
| Phosphate Buffer | 6.8 | 25 | [Experimental Data] |
| Phosphate Buffer | 7.4 | 37 | [Experimental Data] |
| Ethanol | N/A | 25 | [Experimental Data] |
| Methanol | N/A | 25 | [Experimental Data] |
| Acetonitrile | N/A | 25 | [Experimental Data] |
3.3.2 pH-Solubility Profile The pH-solubility profile is crucial for predicting behavior in different physiological environments. The thiazole nitrogen may be protonated at low pH, potentially increasing aqueous solubility. A plot of solubility versus pH will reveal any such dependencies.
Part II: Chemical Stability and Degradation Pathway Analysis
Understanding the chemical stability of an impurity is essential for setting appropriate specifications, storage conditions, and re-test periods for the drug substance and product.
Fundamental Principles of Chemical Stability
The formate ester is the most labile functional group in the molecule and is expected to be the primary site of degradation.
-
Hydrolysis: This is the most anticipated degradation pathway.[7]
-
Acid-Catalyzed Hydrolysis: Reversible reaction where the ester is cleaved to form 2-(4-methylthiazol-5-yl)ethanol and formic acid.[8][12]
-
Base-Catalyzed Hydrolysis (Saponification): An irreversible process that yields 2-(4-methylthiazol-5-yl)ethanol and a formate salt.[13][14] This reaction is generally faster than acid-catalyzed hydrolysis.[14]
-
Experimental Design: ICH-Compliant Forced Degradation Studies
Forced degradation, or stress testing, is used to identify likely degradation products and demonstrate the specificity of analytical methods.[15] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[16]
4.2.1 Workflow Diagram for Forced Degradation Studies
Caption: Proposed primary degradation pathway via hydrolysis.
Data Synthesis and Stability Profile
4.5.1 Tabulated Summary of Degradation The results of the forced degradation studies should be compiled into a summary table.
| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradants (m/z) |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24h | [Data] | [Data] |
| Basic Hydrolysis | 0.1 N NaOH, RT | 30min | [Data] | [Data] |
| Oxidative | 3% H₂O₂, RT | 24h | [Data] | [Data] |
| Thermal (Solution) | Water, 60°C | 48h | [Data] | [Data] |
| Photolytic | ICH Q1B | [Duration] | [Data] | [Data] |
Conclusion and Recommendations for Drug Development
This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of 2-(4-Methylthiazol-5-yl)ethyl formate. The data generated from these studies are fundamental to:
-
Formulation Development: Understanding solubility helps in selecting appropriate excipients and developing a stable and bioavailable dosage form.
-
Analytical Method Development: The forced degradation studies are crucial for developing and validating a stability-indicating analytical method capable of separating and quantifying the impurity and its degradation products.
-
Risk Assessment: A comprehensive physicochemical profile allows for a thorough risk assessment of this impurity in the final drug product, ensuring patient safety and regulatory compliance.
The protocols and principles described herein provide a robust framework for scientists in the pharmaceutical industry to confidently assess the properties of this, and other, critical related substances.
References
-
PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl formate. National Center for Biotechnology Information. Retrieved from [Link]
-
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 2-(4-Methylthiazol-5-yl)ethyl Formate: A Technical Guide for Novel Drug Discovery
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant therapeutic agents. This technical guide delineates a strategic framework for the comprehensive investigation of 2-(4-Methylthiazol-5-yl)ethyl formate, a relatively unexplored thiazole derivative, for its potential as a novel drug candidate. While currently recognized for its application as a flavoring agent, its structural features warrant a deeper pharmacological evaluation. This document provides a rationale for its investigation, proposes key research areas including synthesis optimization, broad-spectrum pharmacological profiling, and robust analytical method development, and furnishes detailed, actionable protocols to empower researchers in the fields of drug discovery and development to unlock the therapeutic promise of this molecule.
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Design
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a plethora of FDA-approved drugs, underscoring its significance in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" for the design of molecules with diverse biological activities. Thiazole-containing compounds have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[2]
2-(4-Methylthiazol-5-yl)ethyl formate (Figure 1) is a simple, yet intriguing, molecule featuring this critical pharmacophore. While its current application is limited to the food industry as a nutty, roasted flavoring agent, its structural similarity to precursors of established pharmaceuticals and the inherent biological potential of the thiazole ring system provides a strong impetus for its systematic pharmacological investigation. This guide aims to serve as a comprehensive roadmap for researchers to explore the untapped therapeutic potential of this compound.
Figure 1: Chemical Structure of 2-(4-Methylthiazol-5-yl)ethyl formate
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | PubChem |
| Molecular Weight | 171.22 g/mol | PubChem |
| Appearance | Colorless to yellow liquid | PubChem |
| Odor | Nutty, brown, roasted | PubChem |
Proposed Research Areas and Methodologies
A multi-pronged approach is essential to thoroughly evaluate the therapeutic potential of 2-(4-Methylthiazol-5-yl)ethyl formate. The following sections outline key research areas, from synthesis to biological evaluation, complete with detailed experimental protocols.
Synthesis and Characterization
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl formate can be approached in a straightforward, two-step process starting from the commercially available precursor, 2-(4-methyl-1,3-thiazol-5-yl)ethanol, also known as Sulfurol.
Step 1: Synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethanol (Precursor)
While commercially available, understanding its synthesis provides valuable context. A common method involves the reaction of thiourea with 3-acetylpropyl alcohol under acidic conditions.[3]
Step 2: Formylation of 2-(4-methyl-1,3-thiazol-5-yl)ethanol
The final step involves the esterification of the precursor alcohol. A variety of formylation methods can be employed, with a particularly efficient and environmentally benign approach utilizing ethyl formate in the presence of a recyclable heterogeneous catalyst like Amberlyst-15.[4]
Experimental Protocol: Synthesis of 2-(4-Methylthiazol-5-yl)ethyl formate
Materials:
-
2-(4-methyl-1,3-thiazol-5-yl)ethanol
-
Ethyl formate
-
Amberlyst-15
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for filtration and extraction
Procedure:
-
To a solution of 2-(4-methyl-1,3-thiazol-5-yl)ethanol (1 mmol) in ethyl formate (5 mL) in a round-bottom flask, add Amberlyst-15 (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst.
-
Wash the catalyst with diethyl ether and dry for future use.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Characterization: The structure and purity of the synthesized 2-(4-Methylthiazol-5-yl)ethyl formate should be confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure. The protons on the thiazole ring are expected to appear in the aromatic region (typically between 7.0 and 9.0 ppm).[5][6][7]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the ester carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.
Pharmacological Profiling: A High-Throughput Screening Approach
Given the broad spectrum of activities associated with thiazole derivatives, a high-throughput screening (HTS) approach is recommended for the initial pharmacological evaluation of 2-(4-Methylthiazol-5-yl)ethyl formate.[8][9][10][11][12] This will enable the rapid assessment of its potential across multiple therapeutic areas.
Diagram 1: High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening.
The following in vitro assays are proposed for the initial screening:
2.2.1. Anticancer Activity
Thiazole derivatives are known to exhibit potent anticancer activities.[13][14]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver))
-
Normal human cell line (e.g., fibroblasts) for cytotoxicity comparison
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of 2-(4-Methylthiazol-5-yl)ethyl formate (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀).
2.2.2. Antimicrobial and Antifungal Activity
The thiazole ring is a component of several antimicrobial and antifungal drugs.[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial dilutions of 2-(4-Methylthiazol-5-yl)ethyl formate in the appropriate broth in 96-well plates.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.
2.2.3. Anti-inflammatory Activity
Certain thiazole derivatives have demonstrated anti-inflammatory properties.[2]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS)
-
Diclofenac sodium (standard anti-inflammatory drug)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing BSA solution and various concentrations of 2-(4-Methylthiazol-5-yl)ethyl formate.
-
Use diclofenac sodium as a positive control.
-
Incubate the mixtures at 37°C for 20 minutes and then at 70°C for 5 minutes to induce denaturation.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
2.2.4. Antioxidant Activity
The antioxidant potential of thiazole-containing compounds is another area of interest.[2]
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (standard antioxidant)
-
Spectrophotometer
Procedure:
-
Prepare a methanolic solution of DPPH.
-
Mix the DPPH solution with various concentrations of 2-(4-Methylthiazol-5-yl)ethyl formate.
-
Use ascorbic acid as a positive control.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Metabolic Stability and Metabolite Identification
Understanding the metabolic fate of a potential drug candidate is crucial. Thiazole-containing drugs can be metabolized by cytochrome P450 (CYP) enzymes through various pathways, including epoxidation, S-oxidation, and N-oxidation.[8][13]
Diagram 2: Hypothesized Metabolic Pathways
Caption: Potential metabolic pathways of 2-(4-Methylthiazol-5-yl)ethyl formate.
Experimental Protocol: In Vitro Metabolic Stability Assay
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubate 2-(4-Methylthiazol-5-yl)ethyl formate with HLMs in the presence of the NADPH regenerating system at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Analytical Method Development
Robust and validated analytical methods are essential for the accurate quantification of 2-(4-Methylthiazol-5-yl)ethyl formate in various matrices, including biological fluids and formulation excipients. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended techniques.[14][15]
Table 1: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and boiling point, followed by mass-based detection. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds. |
| HPLC | Separation based on polarity, with various detection methods (UV, PDA, MS). | Versatile for a wide range of compounds, non-destructive. | Lower resolution for highly complex mixtures compared to GC. |
Experimental Protocol: GC-MS Method for Quantification
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for flavor analysis (e.g., DB-5ms).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) will be necessary to isolate the analyte and remove interfering substances.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic investigation of 2-(4-Methylthiazol-5-yl)ethyl formate as a potential therapeutic agent. The proposed research areas, encompassing synthesis, broad pharmacological screening, metabolic profiling, and analytical method development, are designed to thoroughly elucidate the molecule's properties and potential applications. The inherent biological activity of the thiazole scaffold, coupled with the relative simplicity of the target molecule, makes it an attractive candidate for further research. Positive outcomes from these initial in vitro studies would warrant progression to more advanced preclinical studies, including in vivo efficacy models and detailed toxicological evaluations, to fully realize its therapeutic potential.
References
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Aher, S. B., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1495–1507. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]
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Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. (n.d.). ResearchGate. [Link]
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Cetin, F., & Kandemirli, F. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
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Cho, Y. J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]
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JuSER. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
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Kim, M. J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. ResearchGate. [Link]
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Klocker, J., et al. (2002). Comparative study of flavor properties of thiazole derivatives. Journal of Agricultural and Food Chemistry, 50(14), 4069-4075. [Link]
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Kumar, A., & Kumar, R. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 163-171. [Link]
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MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]
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MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. [Link]
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Moustafa, A. H., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]
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Patil, S. L., et al. (2015). Formylation and acetylation of alcohols using Amberlyst-15® as a recyclable heterogeneous catalyst. Cogent Chemistry, 1(1), 1057912. [Link]
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ResearchGate. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
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ResearchGate. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]
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ResearchGate. (2019). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. [Link]
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Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. [Link]
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The Good Scents Company. (n.d.). sulfurol 4-methyl-5-thiazoleethanol. [Link]
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The Journal of Organic Chemistry. (2023). Autocatalytic O-Formylation of Alcohols Using CO2. [Link]
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Turkish Journal of Pharmaceutical Sciences. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. [Link]
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U.S. National Library of Medicine. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]
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Zhang, Y., et al. (2022). Research progress of thiazole flavor compounds. Journal of Food Science and Technology, 40(4), 1-11. [Link]
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Methodological & Application
Application Note: High-Performance Analytical Strategies for the Quantification of 2-(4-Methylthiazol-5-yl)ethyl Formate
Abstract
This application note provides detailed analytical methods for the accurate detection and quantification of 2-(4-Methylthiazol-5-yl)ethyl formate. This compound, a key flavor component and potential pharmaceutical intermediate, requires robust analytical control to ensure product quality and consistency. We present two primary methodologies: a High-Performance Liquid Chromatography (HPLC) method for routine purity and assay determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and impurity profiling. The protocols herein are designed to be self-validating, grounded in established scientific principles, and compliant with international regulatory standards.
Introduction: The Analytical Imperative for 2-(4-Methylthiazol-5-yl)ethyl Formate
2-(4-Methylthiazol-5-yl)ethyl formate is a heterocyclic compound characterized by a thiazole ring and a formate ester functional group.[1] Its distinct nutty and roasted aroma lends itself to applications in the food and fragrance industries.[1] Beyond its sensory properties, the thiazole moiety is a common scaffold in many pharmaceutical agents, making its derivatives, including 2-(4-Methylthiazol-5-yl)ethyl formate, of interest in drug discovery and development.
The presence and purity of this compound can significantly impact the final product's quality, efficacy, and safety. Therefore, validated analytical methods are crucial for its characterization, from raw material testing to final product release. This guide provides the foundational protocols to establish reliable analytical control.
Chemical Properties of 2-(4-Methylthiazol-5-yl)ethyl Formate:
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [1] |
| Solubility | Soluble in non-polar solvents and ethanol; slightly soluble in water. | [1] |
| Boiling Point | Not explicitly available, but expected to be moderately volatile. | |
| UV Absorbance | The thiazole ring is expected to exhibit UV absorbance, providing a basis for HPLC-UV detection. |
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolution. For 2-(4-Methylthiazol-5-yl)ethyl formate, a reversed-phase HPLC method with UV detection is proposed. The polarity of the molecule suggests good retention on a C18 stationary phase.
Rationale for Method Selection
-
Reversed-Phase Chromatography: The non-polar C18 stationary phase is well-suited for retaining the moderately polar 2-(4-Methylthiazol-5-yl)ethyl formate. Elution is achieved with a polar mobile phase, allowing for fine-tuning of retention time and resolution.
-
UV Detection: The thiazole ring contains a chromophore that absorbs UV light, enabling sensitive and specific detection. A diode-array detector (DAD) is recommended to assess peak purity and identify potential co-eluting impurities.
-
Isocratic Elution: For routine quality control, an isocratic method (constant mobile phase composition) is preferred for its simplicity and reproducibility.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD.
-
Data acquisition and processing software.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified (e.g., Milli-Q)
-
Formic acid, analytical grade
-
Reference standard of 2-(4-Methylthiazol-5-yl)ethyl formate (purity >99%)
-
Samples for analysis (e.g., raw material, in-process sample, final product)
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution, efficiency, and backpressure. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The ACN/water ratio can be adjusted to optimize retention time. Formic acid improves peak shape and suppresses ionization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |
| Detection Wavelength | 254 nm (or λmax determined from UV scan) | A common wavelength for aromatic and heterocyclic compounds. A full UV scan of the reference standard should be performed to determine the optimal wavelength. |
| Run Time | 10 minutes (or until all components have eluted) | Sufficient to elute the main peak and any potential impurities. |
Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of the 2-(4-Methylthiazol-5-yl)ethyl formate reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard, aiming for a similar final concentration. The exact procedure will depend on the sample matrix.
Method Validation Protocol (ICH Q2(R2) Guidelines)
The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[3] The following parameters should be assessed according to ICH guidelines:[4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples. The DAD can be used to assess peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations of the reference standard (e.g., 0.025, 0.05, 0.1, 0.15, 0.2 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.99.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Investigate the effect of small changes in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Identification
For the detection of volatile impurities or for trace-level quantification, GC-MS is the method of choice. The volatility of 2-(4-Methylthiazol-5-yl)ethyl formate makes it amenable to GC analysis.[6] Mass spectrometry provides highly specific detection and structural information for unknown peaks.
Rationale for Method Selection
-
High Sensitivity: GC-MS offers excellent sensitivity, making it ideal for detecting trace impurities that may not be visible by HPLC-UV.
-
High Specificity: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a chemical "fingerprint" for identification.
-
Separation of Volatile Compounds: GC is superior to HPLC for separating compounds with high vapor pressure.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Data acquisition and processing software with a mass spectral library.
Materials:
-
Helium, ultra-high purity (carrier gas)
-
Solvent for sample dilution (e.g., dichloromethane or ethyl acetate), GC grade
-
Reference standard of 2-(4-Methylthiazol-5-yl)ethyl formate
-
Samples for analysis
Chromatographic and MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis | Split injection is used for higher concentration samples to avoid column overload. |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal hold: 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the molecular ion of the target compound and its expected fragments. |
Sample Preparation:
-
Standard and Sample Preparation: Prepare dilute solutions (e.g., 10-100 µg/mL) of the standard and sample in a suitable volatile solvent like ethyl acetate.
Data Analysis and Interpretation
-
Quantification: For quantitative analysis, the MS can be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. A calibration curve can be generated by plotting the peak area of a characteristic ion against the concentration of the reference standard.
-
Impurity Identification: In full-scan mode, the mass spectrum of any unknown peak can be compared to a commercial mass spectral library (e.g., NIST) for tentative identification. The fragmentation pattern can also be interpreted to elucidate the structure of the impurity. For formate esters, characteristic fragmentation patterns may be observed.[7]
Visualization of Analytical Workflows
HPLC Method Development and Validation Workflow
Caption: HPLC method development and validation workflow.
GC-MS Impurity Identification Workflow
Caption: GC-MS workflow for impurity identification.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quality control of 2-(4-Methylthiazol-5-yl)ethyl formate. The HPLC-UV method is suitable for routine analysis of purity and assay, while the GC-MS method offers a powerful tool for trace-level detection and the identification of volatile impurities. Adherence to the validation principles outlined, in accordance with ICH guidelines, will ensure that the analytical data generated is reliable, reproducible, and suitable for regulatory submission. These methods can be adapted to various matrices and serve as a starting point for the development of more specific, in-house analytical procedures.
References
-
PubChem. (n.d.). 2-(4-Methylthiazol-5-yl)ethyl formate. National Center for Biotechnology Information. Retrieved from [Link]
-
European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Lamarre, S. G., MacMillan, L., Morrow, G. P., Randell, E., Pongnopparat, T., Brosnan, M. E., & Brosnan, J. T. (2014). An isotope-dilution, GC-MS assay for formate and its application to human and animal metabolism. Amino acids, 46(8), 1885–1891. [Link]
-
Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
European Medicines Agency. (2006, June 29). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
- Baluk, M. A., Pieczyńska, A., Mazierski, P., & Zaleska-Medynska, A. (2018). Ionization and dissociation of formate esters by electron impact. International Journal of Mass Spectrometry, 435, 233-240.
-
GSRS. (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE. Retrieved from [Link]
-
ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
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- 1. 2-(4-Methyl-5-thiazolyl)ethyl formate | C7H9NO2S | CID 12833143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-Methylthiazol-5-yl)ethyl Formate: A Versatile Thiazole Moiety for Drug Discovery and Chemical Biology
Introduction: The Thiazole Scaffold and the Potential of 2-(4-Methylthiazol-5-yl)ethyl Formate
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. This privileged scaffold is present in a multitude of clinically approved drugs, including anticancer agents like Dasatinib and antibacterial compounds.[1][2] The unique electronic properties of the thiazole ring allow it to act as a versatile pharmacophore, engaging in various biological interactions. 2-(4-Methylthiazol-5-yl)ethyl formate, while primarily known as a flavoring agent with a nutty, roasted aroma, possesses a structure ripe for exploration in drug discovery and chemical biology.[3] Its core, 2-(4-methylthiazol-5-yl)ethanol, is a known precursor in the synthesis of important pharmaceutical intermediates.[4] The formate ester functionality introduces the potential for use as a pro-drug, where the active alcohol moiety is released in vivo through enzymatic hydrolysis.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-(4-Methylthiazol-5-yl)ethyl formate. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, empowering researchers to explore the untapped potential of this intriguing molecule.
Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its application.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [5] |
| Molecular Weight | 171.22 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [3] |
| Odor | Nutty, brown, roasted | [3] |
| Solubility | Soluble in non-polar solvents and ethanol; slightly soluble in water | [3] |
| Density | 1.215-1.221 g/cm³ | [3] |
| Refractive Index | 1.518-1.524 | [3] |
Synthesis of 2-(4-Methylthiazol-5-yl)ethyl Formate
The synthesis of the title compound is a two-step process, beginning with the synthesis of the precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol, followed by its O-formylation.
Workflow for the Synthesis of 2-(4-Methylthiazol-5-yl)ethyl Formate
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
- 5. 2-(4-Methyl-5-thiazolyl)ethyl formate | C7H9NO2S | CID 12833143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of 2-(4-Methylthiazol-5-yl)ethyl formate in the synthesis of bioactive thiazole derivatives
Application Note & Protocols
Topic: Strategic Use of 2-(4-Methylthiazol-5-yl)ethyl Formate in the Synthesis of Bioactive Thiazole Derivatives
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This application note details the strategic use of 2-(4-Methylthiazol-5-yl)ethyl formate, a stable and readily available precursor, for the synthesis of high-value, bioactive thiazole derivatives. While the formate itself is not directly reactive, it serves as an effective protecting group for the highly versatile intermediate, 2-(4-Methylthiazol-5-yl)ethanol. We provide detailed, validated protocols for the deprotection of the formate ester and the subsequent conversion of the resulting alcohol into two key bioactive molecules: Thiamine (Vitamin B1) and 4-Methylthiazole-5-carboxaldehyde, a critical intermediate for third-generation cephalosporins.[2] This guide is intended for researchers in medicinal chemistry, process development, and drug discovery, offering both the practical "how" and the critical "why" behind the methodologies.
Introduction: The Thiazole Scaffold and the Role of the Precursor
Thiazole-containing compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[3][4][5] A key substructure in this class is the 2-(4-Methylthiazol-5-yl)ethyl moiety, which forms the core of Vitamin B1 (Thiamine), a vital human nutrient essential for carbohydrate metabolism.[6]
The direct handling of the reactive alcohol, 2-(4-Methylthiazol-5-yl)ethanol, can present challenges in terms of stability and shelf-life. Its formate ester, 2-(4-Methylthiazol-5-yl)ethyl formate, offers a practical solution. It is a stable, easily handled liquid that effectively "masks" the hydroxyl group.[7] A simple hydrolysis step, detailed in this guide, quantitatively releases the alcohol, ready for downstream synthetic transformations. This "protect-and-release" strategy is a cornerstone of modern organic synthesis, enhancing the efficiency and reliability of multi-step reaction sequences.
Chemical Properties of the Precursor
The physical and chemical properties of the starting material are summarized below for reference.
| Property | Value | Source |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl formate | [7] |
| Molecular Formula | C₇H₉NO₂S | [8] |
| Molecular Weight | 171.22 g/mol | [7] |
| Appearance | Colorless to yellow liquid | [7] |
| Solubility | Soluble in non-polar solvents, ethanol; slightly soluble in water | [7] |
| CAS Number | 90731-56-9 | [7] |
Overall Synthetic Strategy
The core strategy involves a two-pronged approach starting from the formate precursor. First, a robust deprotection step yields the pivotal alcohol intermediate. From this intermediate, two distinct pathways are demonstrated: (A) a condensation reaction to form the complex vitamin, Thiamine, and (B) an oxidation reaction to produce a versatile aldehyde building block for further derivatization.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Methyl-5-thiazolyl)ethyl formate | C7H9NO2S | CID 12833143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Methylthiazol-5-yl)ethyl Formate
Welcome to the technical support guide for 2-(4-Methylthiazol-5-yl)ethyl formate (CAS No. 90731-56-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this valuable flavor and fragrance compound. The inherent chemical properties of this molecule, particularly the presence of an ester functional group and a thiazole ring, present unique challenges that require careful consideration during downstream processing.
Troubleshooting Guide
This section addresses specific experimental issues encountered during the purification of 2-(4-Methylthiazol-5-yl)ethyl formate.
Q1: My final product is contaminated with the starting alcohol, 2-(4-Methylthiazol-5-yl)ethanol, even after an aqueous work-up. How can I remove it effectively?
A1: This is the most common purification challenge, arising from incomplete formylation or transesterification. The precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol (also known as Sulfurol), is significantly more polar than the desired formate ester product due to its free hydroxyl group.[1][2] This polarity difference is the key to a successful separation using silica gel flash column chromatography.
Causality: An aqueous work-up alone is often insufficient because both the product and the starting alcohol have some solubility in common organic extraction solvents. While washing can remove highly water-soluble impurities, it cannot effectively partition two structurally similar organic molecules.
Recommended Protocol: Flash Column Chromatography
-
Preparation: Dry the crude product over anhydrous sodium sulfate or magnesium sulfate and concentrate it under reduced pressure. Adsorb the crude oil onto a small amount of silica gel (dry loading) for best results.
-
Column Setup: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent system, such as hexane or petroleum ether. The amount of silica should be 50-100 times the weight of the crude material.
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% Hexane or Heptane) to elute any non-polar byproducts.
-
Gradually increase the polarity by adding ethyl acetate. A gradient of 5% to 30% ethyl acetate in hexane is typically effective.
-
The desired product, 2-(4-Methylthiazol-5-yl)ethyl formate, will elute before the more polar starting alcohol.
-
-
Monitoring: Monitor the column fractions meticulously using Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the spots. The alcohol will have a lower Rf value (it will travel less up the plate) than the ester.
-
Confirmation: Combine the pure fractions and confirm the identity and purity using ¹H NMR and LC-MS before evaporating the solvent.
Q2: My product appears dark and oily after vacuum distillation, and the yield is very low. What is causing this degradation?
A2: The darkening and low yield strongly suggest thermal decomposition. Although the precursor alcohol has a high boiling point (approx. 259°C), requiring vacuum distillation, the formate ester can be thermally sensitive.[3] Furthermore, the presence of any acidic or basic residues can catalyze degradation at elevated temperatures.
Causality & Prevention:
-
Thermal Stress: The ester or the thiazole ring may be degrading. Thiazoles can undergo complex reactions at high temperatures.[4] To mitigate this, ensure your vacuum system is operating at maximum efficiency (pressure <1 mmHg). A lower pressure allows for distillation at a significantly lower temperature, minimizing thermal stress.
-
Catalytic Hydrolysis: If any acidic (e.g., residual formic acid from synthesis) or basic catalysts are present, they can catalyze the hydrolysis of the ester back to the alcohol and formic acid, especially with trace amounts of water at high temperatures.
-
Solution: Perform a neutralizing wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash, and thoroughly dry the organic phase with a desiccant like anhydrous Na₂SO₄ before attempting distillation.
-
Workflow: Pre-Distillation Treatment
Caption: Pre-distillation purification workflow.
Q3: My purified product's ¹H NMR spectrum looks clean, but it develops an acidic smell and shows signs of degradation after a week in storage. Why?
A3: This indicates a stability issue, most likely due to slow hydrolysis of the formate ester. The acidic smell is formic acid, a product of this hydrolysis.
Causality & Prevention:
-
Residual Water: Even trace amounts of water can hydrolyze the ester over time.
-
Acid/Base Contamination: Micro-contaminants of acid or base, not easily detectable by NMR, can act as catalysts for hydrolysis.
-
Atmospheric Moisture: The compound can be hygroscopic, absorbing water from the air if not stored properly.
Recommended Storage Protocol:
-
Ensure Anhydrous Conditions: The final, purified product should be free of water. If you used chromatography, ensure your solvents were dry. If distillation was the final step, it should be anhydrous.
-
Inert Atmosphere: Store the product under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air.
-
Proper Sealing: Use a vial with a PTFE-lined cap or a flame-sealed ampoule for long-term storage.
-
Low Temperature: Store the vial at a low temperature (-20°C is recommended) to significantly slow the rate of any potential degradation reactions.[5]
Frequently Asked Questions (FAQs)
Q: What are the primary impurities I should expect in my crude 2-(4-Methylthiazol-5-yl)ethyl formate? A: The impurity profile is dictated by the synthetic route. For a typical esterification or transesterification:
-
2-(4-Methylthiazol-5-yl)ethanol: The unreacted starting alcohol is the most common and significant impurity.[2]
-
Formic Acid/Formate Source: Residual formylating agent (e.g., formic acid, ethyl formate).[6]
-
Solvent Residue: Residual reaction or extraction solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate).
-
Precursor-Related Impurities: Byproducts from the synthesis of the thiazole ethanol precursor itself, which can be complex depending on the method used (e.g., Hantzsch synthesis variants).[7][8]
Impurity Profile Summary
| Compound Name | Molecular Weight ( g/mol ) | Polarity | Potential Removal Method |
| 2-(4-Methylthiazol-5-yl)ethyl formate | 171.22[9][10] | Moderate | Product |
| 2-(4-Methylthiazol-5-yl)ethanol | 143.21[3] | High | Flash Chromatography |
| Formic Acid | 46.03 | Very High | Aqueous NaHCO₃ Wash |
| Ethyl Formate | 74.08[6] | Low | Evaporation / Distillation |
Q: What is the most robust, general-purpose purification strategy for achieving >99% purity? A: A multi-step strategy combining chemical work-up with chromatography is the most reliable approach.
Recommended General Purification Workflow
Caption: A robust multi-stage purification strategy.
Q: What analytical methods are essential for purity assessment? A: A combination of techniques is necessary for a complete picture of purity.
-
¹H and ¹³C NMR: Provides structural confirmation and reveals the presence of organic impurities. The disappearance of the alcohol's -OH proton and the appearance of the formate proton (a singlet around 8 ppm) are key indicators of a successful reaction.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace-level impurities and confirming the molecular weight of the product (171.22 g/mol ).[9][10]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for assessing volatile impurities and can provide high-resolution separation.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of the ester carbonyl group (C=O stretch, typically ~1720 cm⁻¹) and the absence of the broad alcohol -OH stretch (typically ~3300 cm⁻¹).
References
-
PubChem. 2-(4-Methylthiazol-5-yl)ethyl formate. National Center for Biotechnology Information. [Link]
-
Gao, Y., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. [Link]
- Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
-
Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology. [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- Google Patents. (2017). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
- Google Patents. (2012).
-
Solubility of Things. 4-Methyl-5-thiazoleethanol. [Link]
-
Veeprho. Meloxicam Impurity 1 | CAS 137-00-8. [Link]
- Google Patents. (2021). CN215049791U - Production system of 4-methyl-5-thiazole ethanol.
-
Al-Masoudi, N. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Scientific Reports. [Link]
-
ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
- Google Patents. (1953). US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
-
Wikipedia. Thiazole. [Link]
-
GSRS. 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE. [Link]
-
ResearchGate. (1986). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]
-
CAF. (2020). Ethyl formate: review of a rapid acting fumigant. [Link]
-
PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. [Link]
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- 6. Ethyl formate synthesis - chemicalbook [chemicalbook.com]
- 7. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 8. US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 9. 2-(4-Methyl-5-thiazolyl)ethyl formate | C7H9NO2S | CID 12833143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
Degradation pathways of 2-(4-Methylthiazol-5-yl)ethyl formate under different conditions
Welcome to the technical support guide for 2-(4-Methylthiazol-5-yl)ethyl formate (FEMA No. 4275). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and require a deeper understanding of its stability profile. As a key intermediate in pharmaceutical synthesis and a component in flavor and fragrance formulations, its degradation behavior under various stress conditions is of critical importance.[1][2] This guide provides troubleshooting advice, detailed experimental protocols, and scientifically grounded explanations of its degradation pathways.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of 2-(4-Methylthiazol-5-yl)ethyl formate.
General Stability & Storage
Q1: What are the primary factors influencing the stability of 2-(4-Methylthiazol-5-yl)ethyl formate?
A1: The stability of this compound is primarily influenced by its two key functional groups: the formate ester and the thiazole ring. The formate ester is susceptible to hydrolysis, especially under acidic or basic conditions.[3] The thiazole ring, an electron-rich heterocycle, is prone to oxidation and can undergo rearrangement upon exposure to light.[4][5] Therefore, exposure to pH extremes, oxidizing agents, and UV light are the main drivers of degradation. Temperature is also a factor, as it accelerates all degradation reactions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, 2-(4-Methylthiazol-5-yl)ethyl formate should be stored in a cool, dry, and dark place in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. For solutions, buffered systems at a neutral pH are preferable.
Hydrolytic Degradation (Acidic & Basic Conditions)
Q3: My compound is degrading rapidly in an aqueous acidic solution. What is the likely mechanism and what are the products?
A3: You are observing acid-catalyzed ester hydrolysis. In the presence of an acid (H₃O⁺), the carbonyl oxygen of the formate ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water. This reaction is reversible and results in the cleavage of the ester bond to form 2-(4-methylthiazol-5-yl)ethanol and formic acid .[3] This is one of the most common degradation pathways for this molecule.
Q4: I am observing the formation of 2-(4-methylthiazol-5-yl)ethanol in my formulation buffered at pH 9. Is this expected?
A4: Yes, this is expected. Under basic conditions (in the presence of hydroxide ions, OH⁻), the formate ester undergoes base-promoted hydrolysis, also known as saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield 2-(4-methylthiazol-5-yl)ethanol and a formate salt (e.g., sodium formate). This reaction is irreversible.
Q5: How can I minimize hydrolytic degradation during my experiments in aqueous media?
A5: To minimize hydrolysis, maintain the pH of your solution as close to neutral (pH 6-7) as possible using a suitable buffer system. Avoid strong acids and bases. If your experimental conditions require a non-neutral pH, consider running the experiment at a lower temperature to decrease the rate of hydrolysis. For analytical purposes, preparing samples in an aprotic solvent like acetonitrile or methanol just before analysis can prevent degradation on the autosampler.
Oxidative Degradation
Q6: I've noticed new, unexpected peaks in my chromatogram after exposing my sample to air or a peroxide-based solution. What are the potential oxidative degradation products?
A6: The thiazole ring is susceptible to oxidation. The primary sites of oxidation are the sulfur and nitrogen atoms.[5] Exposure to oxidizing agents like hydrogen peroxide, or even atmospheric oxygen over time (autoxidation), can lead to the formation of:
-
Thiazole N-oxide: Oxidation at the nitrogen atom.
-
Thiazole S-oxide (sulfoxide) or S-dioxide (sulfone): Oxidation at the sulfur atom, which would disrupt the aromaticity of the ring.[5]
These oxidized products will have different chromatographic retention times and mass spectra compared to the parent compound.
Photodegradation
Q7: Does exposure to UV or even strong visible light affect the stability of this compound? What kind of degradation products should I expect?
A7: Yes, thiazole-containing compounds can be sensitive to light. While direct studies on this specific molecule are not available, research on structurally related thiazoles has shown a unique photodegradation pathway.[4] Upon photo-irradiation, the thiazole ring can react with singlet oxygen (¹O₂) in a [4+2] Diels-Alder type cycloaddition. This forms an unstable endoperoxide intermediate that can rapidly rearrange and cleave the thiazole ring, leading to complex amide structures.[4] This is a destructive pathway that would not be easily predicted without specific photostability testing.
Q8: How can I protect my samples from photodegradation?
A8: Always handle the compound and its solutions under low-light conditions. Use amber glassware or vials wrapped in aluminum foil to protect samples from light exposure. If photostability is a major concern for a final product, the inclusion of a UV-absorbing excipient may be necessary.
Thermal Degradation
Q9: At what temperature does significant thermal degradation occur, and what are the products?
A9: Formate esters can undergo thermal decomposition at elevated temperatures.[6] The typical pathway for esters is a unimolecular elimination reaction that produces the corresponding carboxylic acid and an alkene. For 2-(4-Methylthiazol-5-yl)ethyl formate, this would likely result in the formation of formic acid and 5-vinyl-4-methylthiazole . The exact temperature for significant degradation would need to be determined by thermogravimetric analysis (TGA), but it is generally expected to be above 150-200°C.[6][7]
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
Symptom: You observe one or more new peaks in your HPLC chromatogram during a stability study.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Guide 2: Addressing Inconsistent Degradation Rates
Symptom: You observe significant variability in the rate of degradation between different batches of your sample or between repeated experiments.
-
Possible Cause 1: pH Fluctuation. The hydrolysis of the formate ester is highly pH-dependent.
-
Solution: Ensure your aqueous solutions are adequately buffered. Verify the pH of your medium before and after the experiment to check for any drift.
-
-
Possible Cause 2: Trace Metal Contamination. Trace amounts of metal ions can catalyze oxidative degradation pathways.
-
Solution: Use high-purity solvents and reagents. Consider using glassware that has been treated to remove trace metals. The addition of a chelating agent like EDTA can be tested to see if it stabilizes the compound, which would confirm metal-catalyzed oxidation.
-
-
Possible Cause 3: Variable Light Exposure. Inconsistent exposure to ambient lab lighting can lead to variable rates of photodegradation.
-
Solution: Implement strict light-protection protocols for all samples and controls, using amber vials or foil wrapping consistently.
-
Summary of Potential Degradation Pathways & Products
The following table summarizes the key degradation products discussed. This information is crucial for analytical method development and peak identification.
| Stress Condition | Degradation Pathway | Major Degradation Product(s) | Molecular Formula | Molecular Weight ( g/mol ) |
| Acidic Hydrolysis | Ester Cleavage | 2-(4-Methylthiazol-5-yl)ethanol | C₆H₉NOS | 143.21 |
| Formic Acid | CH₂O₂ | 46.03 | ||
| Basic Hydrolysis | Saponification | 2-(4-Methylthiazol-5-yl)ethanol | C₆H₉NOS | 143.21 |
| Formate Salt (e.g., HCOONa) | CHNaO₂ | 68.01 | ||
| Oxidation | N-Oxidation | 2-(4-Methylthiazol-5-yl)ethyl formate N-oxide | C₇H₉NO₃S | 187.22 |
| S-Oxidation | 2-(4-Methylthiazol-5-yl)ethyl formate S-oxide | C₇H₉NO₃S | 187.22 | |
| Photolysis | Ring Opening via [4+2] Cycloaddition | Complex Amide Structures | Variable | Variable |
| Thermal | Ester Pyrolysis | 5-Vinyl-4-methylthiazole | C₆H₇NS | 125.19 |
| Formic Acid | CH₂O₂ | 46.03 |
Proposed Degradation Pathway Diagrams
Hydrolytic Degradation
Caption: Hydrolytic degradation under acidic and basic conditions.
Oxidative Degradation of the Thiazole Ring
Caption: Potential sites of oxidation on the thiazole moiety.
Detailed Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8]
Protocol 1: Acid/Base Hydrolysis Study
-
Preparation: Prepare a stock solution of 2-(4-Methylthiazol-5-yl)ethyl formate in acetonitrile (ACN) or methanol at ~1 mg/mL.
-
Acid Stress: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.
-
Base Stress: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.
-
Neutral Control: Dilute the stock solution with purified water to a final concentration of ~0.1 mg/mL.
-
Incubation: Store the stressed samples and the neutral control at 60°C. Protect from light.
-
Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.
-
Analysis: Immediately neutralize the acidic and basic samples with an equivalent amount of base/acid. Dilute with mobile phase if necessary and analyze by HPLC-UV/PDA and LC-MS.
-
Causality Check: The appearance of 2-(4-methylthiazol-5-yl)ethanol (MW 143.21) confirms the hydrolytic pathway.
Protocol 2: Oxidative Degradation Study
-
Preparation: Prepare a stock solution as in Protocol 1.
-
Oxidative Stress: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~0.1 mg/mL.
-
Control: Prepare a control sample diluted with water.
-
Incubation: Store the samples at room temperature, protected from light.
-
Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.
-
Analysis: Analyze samples directly by HPLC-UV/PDA and LC-MS.
-
Causality Check: Look for new peaks with a mass of +16 Da (for mono-oxidation) compared to the parent compound (MW 171.22 -> 187.22). This validates an oxidative pathway.
Protocol 3: Photostability Study
-
Preparation: Prepare two sets of samples at ~0.1 mg/mL in a transparent solvent (e.g., ACN/water). One set should be in clear glass vials (stressed sample) and the other in identical vials wrapped completely in aluminum foil (dark control).
-
Exposure: Place both sets of samples in a photostability chamber compliant with ICH Q1B guidelines. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, compare the chromatograms of the stressed sample and the dark control.
-
Causality Check: Degradation observed only in the light-exposed sample and not in the dark control is definitively caused by light. The degradation products may be complex, requiring LC-MS analysis for initial characterization.
References
-
PubChem. 2-(4-Methyl-5-thiazolyl)ethyl formate. National Center for Biotechnology Information. [Link]
-
Solubility of Things. 4-Methyl-5-thiazoleethanol. [Link]
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Watanabe, I., & Adachi, J. (2014). Hydrothermal decomposition of esters under high pressure. Journal of the Japan Petroleum Institute, 57(5), 235-241. [Link]
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Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 744-753. [Link]
-
Wikipedia. Thiazole. [Link]
-
Chemistry Stack Exchange. Thermal decomposition of ester. [Link]
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Garnier, C. L., et al. (2007). Thermal degradation of esters/ethers derived from tartaric acid. Polymer Degradation and Stability, 92(6), 1082-1089. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Technical Support Center: A Guide to Preventing Hydrolysis of 2-(4-Methylthiazol-5-yl)ethyl Formate During Storage
Welcome to the technical support center for 2-(4-Methylthiazol-5-yl)ethyl formate. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. The inherent reactivity of the ester functional group makes this molecule susceptible to hydrolysis, which can compromise sample integrity, experimental results, and product shelf-life. This document provides in-depth, field-proven insights into the causes of this degradation and offers robust, actionable strategies for its prevention.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the storage and handling of 2-(4-Methylthiazol-5-yl)ethyl formate.
Q1: I've observed a decrease in the purity of my stored 2-(4-Methylthiazol-5-yl)ethyl formate over time. Could this be due to hydrolysis?
A: Yes, a decline in purity is very likely due to hydrolysis, especially if the compound has been exposed to moisture or non-neutral pH conditions. Esters, by their chemical nature, react with water to break down into their constituent carboxylic acid and alcohol.[1][2] This process is the most common degradation pathway for this class of molecules during storage.
Q2: What are the specific degradation products resulting from the hydrolysis of this compound?
A: The hydrolysis of 2-(4-Methylthiazol-5-yl)ethyl formate yields two primary products: 2-(4-methylthiazol-5-yl)ethanol and formic acid . Under basic conditions, formic acid will be deprotonated to its salt, sodium formate, for instance, if sodium hydroxide is present.[3][4]
Q3: What are the ideal short-term and long-term storage conditions to prevent degradation?
A: For optimal stability, the compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage (months to years), storing at -20°C or below is highly recommended.
-
Atmosphere: The container should be purged with an inert gas like nitrogen or argon to displace air, which contains moisture and oxygen.[5][6][7]
-
Moisture Control: Use a container with a tight-fitting seal. For solid forms, the inclusion of a desiccant packet is advised.[8][9]
Q4: My compound is stored in a solution. Does the choice of solvent impact its stability?
A: Absolutely. Protic solvents, especially alcohols like methanol or ethanol, should be used with caution as they can participate in transesterification reactions, particularly under acidic or basic conditions.[10] If preparing a stock solution, use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Ensure the solvent has not absorbed atmospheric moisture.
Q5: How can I quickly assess my sample for potential hydrolysis?
A: The most reliable methods are analytical. A quick purity check using Thin-Layer Chromatography (TLC) might reveal new spots corresponding to the more polar degradation products. However, for quantitative assessment, techniques like HPLC, GC-MS, or NMR spectroscopy are required to accurately determine the percentage of the parent compound remaining and to identify the degradation products.[11][12]
Section 2: The Science of Hydrolysis - A Deeper Dive
Understanding the mechanism of ester hydrolysis is fundamental to preventing it. The reaction is primarily catalyzed by the presence of acid (hydronium ions, H₃O⁺) or base (hydroxide ions, OH⁻).
-
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction. The process begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. To minimize this, one must limit the presence of both water and acidic contaminants.[1][4]
-
Base-Catalyzed Hydrolysis (Saponification) : This pathway is of greater concern during storage as it is effectively irreversible.[3][13] The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating the alcohol portion. The resulting formic acid is immediately deprotonated by the base to form a formate salt. This final acid-base step drives the reaction to completion, making even trace amounts of basic contaminants problematic over time.[3][4]
The diagram below illustrates the irreversible, base-catalyzed hydrolysis mechanism, which is a critical pathway to control.
Caption: Base-catalyzed hydrolysis of the target ester.
Key Factors Influencing Storage Stability
| Parameter | Impact on Hydrolysis Rate | Rationale & Causality |
| Water | Primary Driver | Water is a direct reactant in the hydrolysis reaction. Its presence is the single most critical factor.[1] |
| pH | High Impact | Both acidic and basic conditions significantly catalyze the reaction. Thiamine and its derivatives are known to be more stable in slightly acidic conditions (pH ~3) and degrade in alkaline solutions.[12] |
| Temperature | High Impact | Reaction rates increase with temperature. Storing the compound at reduced temperatures (-20°C) dramatically slows the kinetics of degradation.[14] |
| Air/Oxygen | Indirect Impact | While not directly involved in hydrolysis, oxygen can lead to oxidative degradation of the thiazole ring. More importantly, air contains variable amounts of moisture.[5] |
Section 3: Troubleshooting Guide: Diagnosing and Solving Stability Issues
Problem: A decrease in purity has been confirmed by analytical methods in a recently opened vial of the solid compound.
-
Likely Cause: The primary suspect is exposure to atmospheric moisture upon opening the container. The frequency of opening and the ambient humidity play a significant role.
-
Diagnostic Steps:
-
Review the handling log for the vial. How many times has it been opened?
-
Check the ambient humidity in the laboratory where it was handled.
-
Inspect the container's seal for any signs of damage.
-
-
Preventative Solutions:
-
Aliquoting: Upon first receiving the compound, aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Gas Blanketing: Before sealing each vial, flush the headspace with a dry, inert gas such as nitrogen or argon.[5][7]
-
Use of Desiccants: Store the vials inside a larger, sealed container or a desiccator cabinet containing an active desiccant like silica gel or molecular sieves.[9][15][16]
-
Problem: A stock solution of the compound in DMSO shows signs of degradation after a few weeks of storage in the refrigerator.
-
Likely Cause: The "anhydrous" solvent may have contained trace amounts of water, or it may have absorbed moisture from the air during preparation. Even high-quality solvents can absorb water if not handled under anhydrous conditions.
-
Diagnostic Steps:
-
Test a fresh sample of the solvent used for its water content (e.g., via Karl Fischer titration).
-
Review the solution preparation procedure. Was it performed in open air? Were dry syringes and glassware used?
-
-
Preventative Solutions:
-
Solvent Quality: Use a freshly opened bottle of a high-purity, anhydrous grade solvent. Solvents packaged with septa are ideal.
-
Proper Handling: Prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to minimize moisture ingress.
-
Storage: Store the prepared solution in a vial with a PTFE-lined septum cap to provide a better seal against moisture. For long-term storage, freezing the solution at -80°C is preferable to refrigeration.
-
Section 4: Protocols for Stability Assessment and Prevention
Adherence to standardized protocols is the most effective way to ensure the long-term stability of 2-(4-Methylthiazol-5-yl)ethyl formate.
Protocol 4.1: Recommended Long-Term Storage Protocol
This protocol is designed to create a multi-barrier defense against hydrolysis.
-
Preparation: Conduct all manipulations in an environment with low humidity. A glove box purged with nitrogen is ideal.
-
Aliquoting: Weigh the desired amount of the compound into an appropriate amber glass vial. Using multiple smaller vials is preferable to one large one.
-
Add Desiccant (Optional, for solid only): If space permits and there are no compatibility issues, a very small, clean desiccant packet can be added.
-
Inert Gas Purge: Insert a needle connected to a source of dry nitrogen or argon into the vial. Provide a second, wider needle as an outlet. Gently flush the vial's headspace for 30-60 seconds to displace all air.
-
Sealing: Immediately and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, concentration (if a solution), date, and storage conditions.
-
Secondary Containment: Place the sealed vial(s) inside a larger, sealed container (like a small desiccator or a heat-sealable foil bag) that contains a larger desiccant packet.
-
Storage: Place the secondary container in a -20°C or -80°C freezer.
Caption: Recommended workflow for long-term sample storage.
Protocol 4.2: Illustrative Protocol for Quantifying Hydrolysis by HPLC
This protocol provides a framework for developing a method to monitor the stability of your compound. Note: This is a starting point and must be fully validated for your specific equipment and needs.
-
Standard Preparation:
-
Accurately prepare a stock solution of your reference standard 2-(4-Methylthiazol-5-yl)ethyl formate in anhydrous acetonitrile at 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve your stored sample in anhydrous acetonitrile to a target concentration within the calibration range.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to establish the calibration curve and determine the retention time of the parent compound.
-
Inject the test sample. The parent compound should elute at its characteristic retention time. Hydrolysis products, being more polar, will typically have shorter retention times.
-
Quantify the peak area of the parent compound against the calibration curve to determine its concentration and calculate the percent purity. The appearance and growth of new peaks over time is indicative of degradation.
-
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]
-
Wang, L., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12833143, 2-(4-Methylthiazol-5-yl)ethyl formate. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Akiya, N., & Savage, P. E. (2001). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Milliken. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Koyama, M., et al. (2018). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Journal of Oleo Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Inert gas. Retrieved from [Link]
-
Lonsdale-Eccles, A., & Lonsdale, A. (2022). Thiamine (Vitamin B1)—An Essential Health Regulator. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]
-
Sorbead India. (n.d.). Desiccants for Industrial Chemical shipping & storage containers. Retrieved from [Link]
-
Chen, G., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group-containing resin and a thermoplastic resin composition.
-
Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types. Retrieved from [Link]
-
Air Products. (n.d.). The Importance of Inerting. Retrieved from [Link]
-
ScienceDirect. (n.d.). Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]
-
Air Products. (n.d.). Nitrogen. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl formate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-(4-Methylthiazol-5-yl)ethyl Formate for Research and Development
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-(4-Methylthiazol-5-yl)ethyl formate, a molecule of interest for its flavor profile and potential applications as a building block in medicinal chemistry, presents a synthetic challenge that necessitates a careful selection of methodology. This guide provides a comparative analysis of prominent synthesis methods for this thiazole derivative, offering in-depth technical insights, experimental protocols, and supporting data to inform your synthetic strategy.
Introduction to 2-(4-Methylthiazol-5-yl)ethyl Formate and its Precursor
2-(4-Methylthiazol-5-yl)ethyl formate is a formate ester derived from the corresponding alcohol, 4-methyl-5-(2-hydroxyethyl)thiazole, also known by its commercial name, Sulfurol. Sulfurol is a significant flavor and fragrance component, valued for its nutty, meaty, and roasted aroma profile. The synthesis of the target formate ester, therefore, begins with the efficient preparation of this key precursor alcohol.
A common route to 4-methyl-5-(2-hydroxyethyl)thiazole starts from α-acetyl-γ-butyrolactone, proceeding through chlorination, hydrolysis, decarboxylation, and subsequent cyclization with a sulfur source, followed by diazotization and reduction.[1][2] One patented method reports a total yield of up to 70% for this multi-step process.[1] Another approach involves the reaction of 3-acetylpropanol with thiourea, followed by a series of transformations to yield the desired thiazole alcohol with a reported yield of up to 73%.[3]
This guide will focus on the final, crucial step: the formylation of 4-methyl-5-(2-hydroxyethyl)thiazole to produce 2-(4-Methylthiazol-5-yl)ethyl formate. We will explore and compare three distinct and plausible synthetic strategies:
-
Method A: Direct Fischer Esterification with Formic Acid
-
Method B: Transesterification with Ethyl Formate using a Heterogeneous Catalyst
-
Method C: Mild Formylation with N-Formylsaccharin
Each method will be evaluated based on its reaction mechanism, efficiency, operational complexity, and green chemistry principles.
Method A: Direct Fischer Esterification with Formic Acid
Direct esterification of an alcohol with a carboxylic acid, known as Fischer esterification, is a fundamental and widely used transformation in organic synthesis. In this case, 2-(4-methylthiazol-5-yl)ethanol is reacted with formic acid, typically in the presence of an acid catalyst, to yield the desired formate ester and water as a byproduct.
Mechanistic Rationale
The reaction proceeds via a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of formic acid, activating it towards nucleophilic attack by the hydroxyl group of the thiazole ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to generate the protonated ester. Deprotonation yields the final product.
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Methylthiazol-5-yl)ethyl formate
This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 2-(4-Methylthiazol-5-yl)ethyl formate. As a crucial intermediate in pharmaceutical synthesis and a potential specialty chemical, ensuring its purity and potency through validated analytical procedures is paramount. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
The narrative that follows is built on the foundational principles of analytical science, emphasizing the causality behind experimental design rather than merely listing procedural steps. Every protocol is designed as a self-validating system, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Understanding the Analyte: The Key to Method Selection
2-(4-Methylthiazol-5-yl)ethyl formate possesses distinct physicochemical properties that dictate the most suitable analytical approaches. Its structure contains a UV-active thiazole ring, making it an excellent candidate for UV-based detection. The presence of an ethyl formate ester group and a relatively low molecular weight suggest sufficient volatility for Gas Chromatography (GC), while its moderate polarity also makes it amenable to High-Performance Liquid Chromatography (HPLC).
The choice between these two cornerstone techniques depends on the analytical objective. Is the goal a high-resolution purity assay to separate closely related impurities, or a rapid quantification for process control? The following diagram illustrates the logical workflow for selecting the optimal technique.
A Comparative Guide to the Synthesis and Characterization of 2-(4-Methylthiazol-5-yl)ethyl Formate
This guide provides an in-depth technical analysis of 2-(4-methylthiazol-5-yl)ethyl formate, a compound of interest for researchers, scientists, and professionals in drug development and flavor chemistry. We will delve into a validated synthesis protocol, comprehensive characterization methodologies, and a comparative analysis against a relevant alternative, 2-ethyl-4-methylthiazole. This document is designed to offer a practical and scientifically rigorous resource, emphasizing experimental reproducibility and a clear understanding of the underlying chemical principles.
Introduction to 2-(4-Methylthiazol-5-yl)ethyl Formate
2-(4-Methylthiazol-5-yl)ethyl formate is a volatile organic compound characterized by a thiazole ring, a structural motif found in numerous biologically active molecules and flavor compounds.[1] The presence of both the thiazole heterocycle and a formate ester group imparts unique physicochemical and sensory properties to the molecule. Its precursor, 2-(4-methylthiazol-5-yl)ethanol, is noted for its potential biological activities, including antimicrobial and antifungal properties, and its use in the agrochemical and flavor industries.[1] The formate ester, with its characteristic nutty and roasted aroma, is recognized as a flavoring agent by the FDA.[2]
This guide will explore a robust laboratory-scale synthesis and purification of 2-(4-methylthiazol-5-yl)ethyl formate. Furthermore, we will present a detailed characterization workflow, employing standard analytical techniques to confirm the identity and purity of the synthesized compound. Finally, a comparative analysis with 2-ethyl-4-methylthiazole, a structurally related thiazole derivative also used as a flavoring agent, will be provided to highlight the impact of the ethyl formate functional group on the compound's properties.[3]
I. Synthesis of 2-(4-Methylthiazol-5-yl)ethyl Formate
The synthesis of 2-(4-methylthiazol-5-yl)ethyl formate is achieved through the formylation of its corresponding alcohol precursor, 2-(4-methylthiazol-5-yl)ethanol. This esterification reaction is a common and well-understood transformation in organic synthesis.[4]
Experimental Protocol: Formylation of 2-(4-methylthiazol-5-yl)ethanol
Causality of Experimental Choices:
-
Reactants: The choice of formic acid as the formylating agent and sulfuric acid as a catalyst is a classic and cost-effective method for esterification.[5] The reaction proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Solvent: Dichloromethane (DCM) is selected as the solvent due to its inertness under the reaction conditions and its ability to dissolve both the starting material and the product, facilitating a homogeneous reaction mixture. Its low boiling point simplifies post-reaction workup.
-
Workup: The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted formic acid. The subsequent brine wash removes residual water from the organic layer.
-
Purification: Column chromatography is the chosen method for purification to isolate the desired product from any unreacted starting material or byproducts, ensuring a high degree of purity for subsequent characterization and analysis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-(4-methylthiazol-5-yl)ethanol (1.0 g, 6.98 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add formic acid (0.38 mL, 10.47 mmol) at room temperature.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL) dropwise to the reaction mixture while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of petroleum ether and acetone as the mobile phase.[6]
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(4-methylthiazol-5-yl)ethyl formate.
Caption: Workflow for the synthesis of 2-(4-methylthiazol-5-yl)ethyl formate.
II. Characterization of 2-(4-Methylthiazol-5-yl)ethyl Formate
A battery of analytical techniques is employed to unequivocally confirm the structure and assess the purity of the synthesized compound.
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the thiazole ring proton, the methyl group protons, the ethyl chain protons, and the formate proton. |
| ¹³C NMR | Structural elucidation and confirmation of carbon environments. | Signals corresponding to the carbons of the thiazole ring, the methyl group, the ethyl chain, and the formate carbonyl. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for the C=O stretch of the ester, C-O stretch, and C=N stretch of the thiazole ring. |
| Mass Spec. | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the product (171.22 g/mol ).[2][7] |
| Purity | Assessment of sample purity. | >98% purity as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). |
III. Comparative Analysis: 2-(4-Methylthiazol-5-yl)ethyl Formate vs. 2-Ethyl-4-methylthiazole
To understand the contribution of the ethyl formate moiety to the overall properties of the molecule, a direct comparison with the structurally similar 2-ethyl-4-methylthiazole is instructive.
Physicochemical and Sensory Properties
| Property | 2-(4-Methylthiazol-5-yl)ethyl Formate | 2-Ethyl-4-methylthiazole | Rationale for Differences |
| Molecular Formula | C₇H₉NO₂S[2][7] | C₆H₉NS | Presence of an additional formate group (CHO₂). |
| Molecular Weight | 171.22 g/mol [2][7] | 127.21 g/mol | The formate group adds 44.01 g/mol to the molecular weight. |
| Boiling Point | Higher (predicted) | 175-177 °C | The ester group increases polarity and intermolecular forces, leading to a higher boiling point. |
| Solubility | Slightly soluble in water; soluble in ethanol.[2] | Insoluble in water; soluble in alcohol. | The ester functionality provides some polarity, slightly enhancing water solubility compared to the alkyl-substituted thiazole. |
| Sensory Profile | Nutty, brown, roasted aroma.[2] | Nutty, green, pistachio, coffee, and meaty nuances.[3] | The ethyl formate group contributes to the characteristic roasted and brown notes, while the simple ethyl group in the alternative imparts greener and more savory notes. |
Experimental Comparison Workflow
A side-by-side analysis of the two compounds would involve subjecting them to the same set of analytical and sensory evaluations.
Caption: Workflow for the comparative analysis of the target compound and its alternative.
Conclusion
This guide has provided a comprehensive overview of the synthesis, characterization, and comparative analysis of 2-(4-methylthiazol-5-yl)ethyl formate. The detailed experimental protocols are designed to be self-validating, ensuring that researchers can confidently reproduce these results. The comparison with 2-ethyl-4-methylthiazole highlights the significant impact of the ethyl formate functional group on the physicochemical and sensory properties of the molecule. This information is valuable for professionals engaged in the development of new flavoring agents and in the broader field of medicinal chemistry where the thiazole moiety is of considerable interest.
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Preparation method of 4-methylthiazole-5-ethyl formate (2015) | Yang Qing | 1 Citations. (URL: [Link])
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Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC - NIH. (URL: [Link])
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An In-Depth Comparative Guide to the Efficacy of 2-(4-Methylthiazol-5-yl)ethyl Formate and Related Meat-Flavor Compounds
Authored by: A Senior Application Scientist
In the intricate world of flavor chemistry, the creation of authentic and impactful sensory experiences is paramount. For researchers and product developers in the food industry, particularly in the savory sector, the selection of specific flavor compounds is a critical decision point that influences consumer acceptance and product identity. This guide provides a detailed comparative analysis of 2-(4-Methylthiazol-5-yl)ethyl formate, a potent meat-like flavor compound, and its key alternatives. We will delve into its sensory efficacy, performance in food matrices, and the underlying mechanisms of flavor perception, supported by experimental data and standardized protocols.
Introduction to Thiazoles in Savory Flavor Systems
Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen. They are renowned for their significant contribution to the aroma and taste of cooked foods, particularly roasted meats. These compounds typically form during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures.
2-(4-Methylthiazol-5-yl)ethyl formate (FEMA No. 3273) is a key thiazole derivative valued for its characteristic meaty, roasted, and slightly nutty aroma profile. Its efficacy, however, is not absolute and must be evaluated relative to other compounds used to construct a complete and balanced savory flavor. This guide focuses on comparing its performance against two other critical classes of meat-flavor compounds: pyrazines and other sulfur-containing molecules.
Comparative Sensory Efficacy: A Data-Driven Analysis
The "efficacy" of a flavor compound is primarily determined by its sensory properties, including its odor detection threshold and its specific flavor profile. A lower threshold indicates higher potency, meaning a smaller quantity is needed to produce a noticeable effect.
Odor Detection Thresholds
The odor detection threshold is the minimum concentration of a substance that can be detected by the human olfactory system. Data compiled from various studies allows for a direct comparison of the potency of our target compound with key alternatives.
| Compound | Class | Odor Detection Threshold (in water, ppb) | Primary Sensory Descriptors |
| 2-(4-Methylthiazol-5-yl)ethyl formate | Thiazole Derivative | 0.2 | Meaty, Roasted, Nutty, Cocoa-like |
| 2-Methyl-3-furanthiol | Furanthiol | 0.005 - 0.01 | Roasted Meat, Beef Broth |
| 2-Furfurylthiol | Furanthiol | 0.005 | Roasted Coffee, Roasted Meat |
| 2,5-Dimethylpyrazine | Pyrazine | 70 | Roasted, Nutty, Potato-like |
| 2-Acetyl-2-thiazoline | Thiazoline | 0.1 | Roasted, Popcorn, Meaty |
| Methional | Aldehyde | 0.2 | Boiled Potato, Meaty Broth |
Data compiled from multiple sources and may vary based on the test medium (water, oil, air).
Interpretation of Data: As the table illustrates, 2-(4-Methylthiazol-5-yl)ethyl formate is a highly potent flavor compound with an odor threshold of 0.2 parts per billion. However, furanthiols like 2-Methyl-3-furanthiol and 2-Furfurylthiol are even more potent, with thresholds orders of magnitude lower. This suggests that while the target thiazole provides a characteristic meaty note, furanthiols are critical for delivering the foundational roasted meat aroma at very low concentrations. Pyrazines, while less potent, contribute essential nutty and roasted background notes that provide complexity.
Synergistic Interactions
The true efficacy of a flavor compound is often realized through its synergistic interactions with other molecules. It is rare for a single compound to create a complete flavor profile. The meaty note of 2-(4-Methylthiazol-5-yl)ethyl formate is significantly enhanced when combined with other compounds.
A common industry practice is to blend these compounds to achieve a more authentic and complex meat flavor. For instance, the nutty and roasted notes of pyrazines can round out the sharper, more sulfurous notes of thiazoles and furanthiols.
Caption: Synergistic relationship between flavor compound classes.
Performance in Food Systems: Stability and Release
Beyond sensory perception, the efficacy of a flavor compound depends on its stability and release characteristics within a food matrix. Factors such as pH, temperature, and interactions with other food components (proteins, fats) can significantly alter a flavor's performance.
Key Performance Considerations:
-
Thermal Stability: Thiazoles, including 2-(4-Methylthiazol-5-yl)ethyl formate, generally exhibit good thermal stability, making them suitable for applications involving cooking or high-temperature processing, such as in ready meals, soups, and sauces.
-
pH Sensitivity: The stability of some sulfur compounds can be pH-dependent. It is crucial to test flavor performance in the final food system to ensure consistency.
-
Matrix Interactions: In high-fat systems, lipophilic (fat-soluble) flavor compounds may be sequestered in the fat phase, leading to a suppressed aroma release. Conversely, in aqueous systems, their volatility is more pronounced. The ethyl formate ester group in our target compound gives it a degree of lipophilicity.
Experimental Protocols for Efficacy Evaluation
To ensure trustworthy and reproducible results, standardized methodologies must be employed. Below are protocols for key assays used to evaluate and compare flavor compound efficacy.
Protocol: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of specific aroma-active compounds in a complex mixture.
Objective: To identify and rank the most potent aroma compounds in a flavor mixture.
Methodology:
-
Sample Preparation: A diluted flavor sample is injected into the GC inlet.
-
Separation: The sample is volatilized and travels through a capillary column (e.g., DB-Wax or DB-5), which separates the compounds based on their boiling points and polarity.
-
Dual Detection: At the end of the column, the effluent is split into two streams.
-
One stream goes to a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) to identify and quantify the compounds.
-
The second stream is directed to a sniffing port, where a trained panelist assesses the odor of each compound as it elutes.
-
-
Data Recording: The panelist records the time, duration, and description of each detected aroma. This data is then aligned with the chromatogram from the chemical detector.
-
Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and re-analyzed. The highest dilution at which an aroma can still be detected determines its Flavor Dilution (FD) factor, a measure of its potency.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).
Protocol: Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to quantify the intensities of the sensory attributes of a product.
Objective: To create a detailed sensory profile of a flavor compound or finished product.
Methodology:
-
Panelist Training: A panel of 8-12 individuals is trained to identify and score specific flavor attributes (e.g., "meaty," "roasted," "nutty," "sulfurous") on a standardized scale (e.g., a 15-point scale).
-
Sample Preparation: Samples containing the flavor compounds at defined concentrations in a neutral base (e.g., water, unsalted broth) are prepared and coded.
-
Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths) and rate the intensity of each attribute.
-
Data Analysis: The data is statistically analyzed (e.g., using ANOVA) to determine significant differences between samples. The results are often visualized in a spider plot to provide a comprehensive sensory fingerprint.
Conclusion and Future Outlook
2-(4-Methylthiazol-5-yl)ethyl formate is an undeniably effective and important compound for building meaty and savory flavor profiles. Its efficacy is characterized by a low odor threshold and a desirable roasted, nutty character. However, this comparative analysis demonstrates that its optimal performance is achieved not in isolation, but through synergistic combination with other high-impact flavor molecules, particularly potent furanthiols and foundational pyrazines.
The choice of a flavor compound should not be based on a single metric but on a holistic evaluation of its sensory profile, potency, performance in the final application, and its interaction with other ingredients. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations, enabling researchers and developers to make informed decisions and create superior savory products.
References
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Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances 21. Food Technology. [Link]
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Blank, I., Schieberle, P. (1993). Analysis of the seasoning-like flavour substances of a commercial soy sauce. Flavour and Fragrance Journal. [Link]
-
The Good Scents Company. Information on 2-acetyl-2-thiazoline. The Good Scents Company Information System. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Methylthiazol-5-yl)ethyl formate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential safety and logistical information for the proper disposal of 2-(4-Methylthiazol-5-yl)ethyl formate, ensuring compliance with safety protocols and environmental regulations. Our approach is grounded in technical accuracy and field-proven insights to build a foundation of trust and safety in your laboratory operations.
Hazard Assessment and Chemical Profile
Before outlining disposal procedures, it is crucial to understand the chemical's intrinsic properties and associated hazards. 2-(4-Methylthiazol-5-yl)ethyl formate (CAS No. 90731-56-9) is a colorless to yellow liquid known for its nutty, roasted aroma.[1] It is slightly soluble in water and soluble in non-polar solvents and ethanol.[1]
A critical review of the available safety data indicates a low hazard profile. According to aggregated data from notifications to the ECHA C&L Inventory, this chemical is reported as not meeting GHS hazard criteria by 98.9% of companies.[1] This suggests a low likelihood of acute toxicity, skin corrosion, serious eye damage, or other significant immediate health effects.
However, as laboratory practice dictates a cautious approach, especially with novel or less-common substances, we must consider the potential hazards associated with its structural components: a thiazole ring and a formate ester. Thiazole derivatives can exhibit a range of biological activities and some may cause skin and eye irritation.[2][3] Formate esters, like ethyl formate, can be flammable and may cause respiratory and eye irritation.
Therefore, while 2-(4-Methylthiazol-5-yl)ethyl formate is not broadly classified as hazardous, a responsible disposal plan must account for potential, albeit low-probability, risks.
Key Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | PubChem[1] |
| Molecular Weight | 171.22 g/mol | PubChem[1] |
| Appearance | Colorless to yellow liquid | PubChem[1] |
| Solubility | Slightly soluble in water; Soluble in ethanol | PubChem[1] |
| GHS Hazard | Not classified as hazardous by 98.9% of notifiers | PubChem[1] |
The Disposal Decision Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of 2-(4-Methylthiazol-5-yl)ethyl formate, from the point of generation to final removal from the laboratory. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Caption: Disposal workflow for 2-(4-Methylthiazol-5-yl)ethyl formate.
Protocol 1: Detailed Disposal Procedure
-
Waste Characterization:
-
At the point of generation, determine the composition of the waste.
-
If the waste is solely 2-(4-Methylthiazol-5-yl)ethyl formate or a solution in a non-hazardous, non-halogenated solvent (e.g., ethanol), it can be managed as a non-halogenated organic waste stream.
-
If it is mixed with other chemicals, the entire mixture must be characterized and disposed of according to the most hazardous component. For instance, if mixed with a chlorinated solvent like dichloromethane, it must be treated as halogenated organic waste.
-
-
Waste Segregation:
-
Proper Containerization:
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Do not overfill the container. Always leave at least 10% of headspace to allow for vapor expansion.[4]
-
Keep the container securely closed when not actively adding waste to it.[3]
-
-
Accurate Labeling:
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.
-
The label should include:
-
The words "Hazardous Waste" (as a conservative measure, pending institutional EHS determination).
-
The full chemical name: "2-(4-Methylthiazol-5-yl)ethyl formate" and any other constituents.
-
The approximate percentage of each component.
-
The date of initial accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Safe Storage and Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]
-
The SAA should be in a well-ventilated area, away from sources of ignition, and ideally within a secondary containment bin to prevent the spread of any potential spills.[3]
-
-
Final Disposal:
-
Once the container is full, or if the accumulation time limit set by your institution is reached, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2][3]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. While it is slightly soluble in water, its environmental fate is not well-documented, and drain disposal of organic chemicals is broadly discouraged.
-
Regulatory and Compliance Framework
All laboratory waste disposal is governed by regulations from bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Your institution's Chemical Hygiene Plan, mandated by OSHA, will provide specific procedures that must be followed. Adherence to the protocol outlined above will ensure you meet the fundamental requirements of these regulations for waste identification, safe handling, and proper disposal.
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While 2-(4-Methylthiazol-5-yl)ethyl formate appears to have a low hazard profile, this guide advocates for a disposal procedure rooted in caution and best practices. By implementing this systematic workflow, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific integrity.
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Navigating the Safe Handling of 2-(4-Methylthiazol-5-yl)ethyl formate: A Comprehensive PPE and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The diligent handling of chemical reagents is the cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe use of 2-(4-Methylthiazol-5-yl)ethyl formate, a compound utilized in various research and development applications. By elucidating the principles behind each safety recommendation, this document aims to foster a culture of proactive risk mitigation and empower researchers to work with confidence.
Understanding the Compound: A Hazard Analysis
Thiazole Derivatives: The thiazole ring is a common motif in many biologically active compounds and pharmaceuticals.[2][3][4] While many are safe, some thiazole derivatives can cause skin and eye irritation.[5][6] A safety data sheet for the structurally similar compound, 2-Ethyl-4-methylthiazole, indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is prudent to assume that 2-(4-Methylthiazol-5-yl)ethyl formate may possess similar irritant properties.
Formate Esters: Ethyl formate, a simple formate ester, is known to be an irritant to the eyes and upper respiratory system.[7] It is also a flammable liquid with a low flash point.[7][8] Therefore, it is essential to consider both the irritant and flammability hazards when establishing handling procedures.
Based on aggregated GHS information from multiple suppliers, 2-(4-Methylthiazol-5-yl)ethyl formate is reported as not meeting GHS hazard criteria by a vast majority of notifications.[1] However, a small percentage of notifications do include hazard statements.[1] This discrepancy underscores the importance of a conservative approach to safety. Given the potential for irritation from its structural components, treating this compound with a degree of caution is the most responsible course of action.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H9NO2S | PubChem[1][9] |
| Molecular Weight | 171.22 g/mol | PubChem[1][9] |
| Appearance | Colorless to yellow liquid | JECFA[1] |
| Odor | Nutty, brown, roasted | JECFA[1] |
| Solubility | Soluble in non-polar solvents and ethanol; slightly soluble in water | JECFA[1] |
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. The following recommendations are based on a thorough hazard assessment and align with established laboratory safety standards from bodies such as the Occupational Safety and Health Administration (OSHA).[10][11]
For any work in a laboratory setting where chemical hazards are present, the following minimum PPE is required:[12]
-
Safety Glasses with Side Shields or Chemical Splash Goggles: These provide essential protection against accidental splashes.[13][14] Given the potential for eye irritation, chemical splash goggles offer a higher level of protection and are strongly recommended.[13]
-
Laboratory Coat: A flame-resistant lab coat provides a removable barrier to protect skin and personal clothing from minor spills and splashes.
-
Long Pants and Closed-Toe Shoes: This is a fundamental requirement for laboratory work to protect the lower body from spills and other hazards.[12]
For procedures involving the direct handling of 2-(4-Methylthiazol-5-yl)ethyl formate, additional PPE is mandatory.
-
Gloves: The selection of appropriate chemical-resistant gloves is critical. While specific permeation data for 2-(4-Methylthiazol-5-yl)ethyl formate is not available, general guidance for handling organic esters and thiazole derivatives suggests the use of:
-
Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[15]
-
Butyl Rubber or Viton™ Gloves: For prolonged handling or in situations with a higher risk of splash, more robust gloves like butyl rubber or Viton™ should be considered.[15][16]
-
Important Note: Always inspect gloves for any signs of degradation or puncture before use and change them frequently. No single glove material provides universal protection.[15]
-
-
Face Shield: When there is a significant risk of splashes, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with safety goggles to provide full facial protection.[13]
-
Respiratory Protection: In most laboratory settings, handling small quantities of this compound in a well-ventilated area or a chemical fume hood will be sufficient to minimize inhalation exposure. However, if there is a potential for generating aerosols or vapors, or if working outside of a ventilated enclosure, respiratory protection may be necessary. A risk assessment should be conducted to determine the appropriate level of respiratory protection. If required, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[17][18]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Workflow
Adherence to a standardized workflow is crucial for minimizing exposure and preventing accidents.
Workflow for Handling 2-(4-Methylthiazol-5-yl)ethyl formate:
Caption: A decision tree for the proper disposal of waste generated from handling 2-(4-Methylthiazol-5-yl)ethyl formate.
Disposal Procedures:
-
Waste Segregation: All waste contaminated with 2-(4-Methylthiazol-5-yl)ethyl formate, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and the associated hazards.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific guidance.
By integrating these safety protocols into your daily laboratory practices, you can significantly reduce the risks associated with handling 2-(4-Methylthiazol-5-yl)ethyl formate and contribute to a safer research environment for yourself and your colleagues.
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
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University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Environmental Health and Safety. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). Personal Protective Equipment. Centers for Disease Control and Prevention. Retrieved from [Link]
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Oregon Occupational Safety and Health Administration. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). DERMaL Resources of Response Phase - PPE. Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
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- 18. Personal Protective Equipment | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
